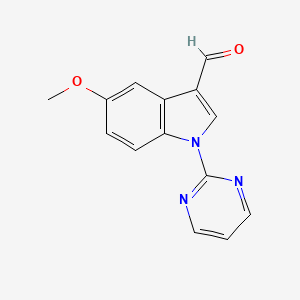

5-甲氧基-1-(2-嘧啶基)-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

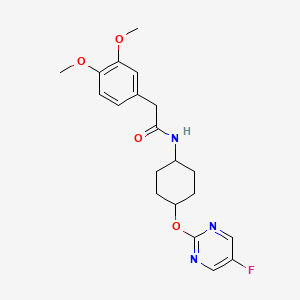

The compound "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" is a chemical that belongs to the indole family, which is a group of compounds known for their complex structures and diverse chemical properties. Indoles are significant in pharmaceutical chemistry due to their presence in many natural products and drugs. The specific structure of this compound suggests it may have interesting interactions with other chemicals and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related indole derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1-methoxy-6-nitroindole-3-carbaldehyde, which reacts regioselectively with various nucleophiles to yield 2,3,6-trisubstituted indole derivatives . Similarly, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride involves a multi-step process starting with the coupling of formamidine acetate and dimethylmethoxymalonate, followed by a series of reactions including the use of phosphorous oxychloride and catalytic reduction to achieve the final product . These methods highlight the complexity and the careful control required in the synthesis of such indole derivatives.

Molecular Structure Analysis

Indole derivatives can exhibit a variety of molecular structures, often influenced by the substituents attached to the indole core. For instance, the organic components of 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde hydrate are linked into a three-dimensional framework structure by a combination of hydrogen bonds . This suggests that "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" could also form intricate molecular structures depending on its environment and the presence of suitable bonding partners.

Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions. The versatility of 1-methoxy-6-nitroindole-3-carbaldehyde as an electrophile in forming trisubstituted indoles indicates that the methoxy and carbaldehyde groups on the indole ring can be reactive sites for chemical transformations . The synthesis of complex indole derivatives, such as the pyrimido[1,2-a]indole derivative mentioned in the first paper, demonstrates the potential for "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" to undergo similar reactions, possibly leading to novel compounds with unique properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde" are not detailed in the provided papers, the properties of similar compounds can offer insights. Indole derivatives often have high melting points and can exhibit polymorphism, as seen in the hydrogen-bonded structures of related compounds . The presence of a methoxy group can influence the solubility and reactivity of the molecule, while the pyrimidinyl group could contribute to the compound's ability to interact with biological targets, potentially affecting its pharmacological profile.

科学研究应用

化学反应中的多功能性

5-甲氧基-1-(2-嘧啶基)-1H-吲哚-3-甲醛及其衍生物已被发现具有多功能的化学反应。例如,1-甲氧基-6-硝基吲哚-3-甲醛,一种相关的化合物,已被证明是一种多功能的亲电子试剂,在 2 位与各种亲核试剂区域选择性地反应。此特性可用于制备一系列取代的吲哚衍生物,包括新型的嘧啶并[1,2-a]吲哚衍生物 (Yamada 等人,2009 年)。

晶体学和光谱学研究

类似化合物的晶体学研究,如 5-溴-1H-吲哚-3-甲醛,揭示了复杂的氢键结构,这对于理解这些化合物的物理性质及其在材料科学或药物设计中的潜在应用非常重要 (Ali、Halim 和 Ng,2005 年)。

在有机合成中的应用

该化合物的衍生物用于各种有机合成工艺。例如,5-氟-3-[3-[4-(2-[14C]-5-甲氧基-4-嘧啶基)-1哌嗪基]丙基]-1H-吲哚二盐酸盐的合成,一种与 5-甲氧基-1-(2-嘧啶基)-1H-吲哚-3-甲醛相关的化合物,被开发用于神经传递中的应用,并作为一种抗抑郁药物候选物。这凸显了该化合物在药物化学中的潜在用途 (Haynes 和 Swigor,1994 年)。

在亲核取代反应中的作用

在亲核取代反应的背景下,1-甲氧基吲哚-3-甲醛等化合物展示了吲哚衍生物作为亲电子试剂发挥作用的能力,与各种亲核试剂选择性地反应。这种能力在各种基于吲哚的化合物的合成中非常重要,展示了 5-甲氧基-1-(2-嘧啶基)-1H-吲哚-3-甲醛在有机化学中的广泛适用性 (Yamada、Shinmyo、Nakajou 和 Somei,2012 年)。

在药物合成和设计中的意义

5-甲氧基-1-(2-嘧啶基)-1H-吲哚-3-甲醛在药物合成和设计中的多功能性从其衍生物被探索为潜在药物候选物中显而易见。大规模制备此类化合物的工艺的开发凸显了它们在药物研究中的重要性 (Anderson 等人,1997 年)。

属性

IUPAC Name |

5-methoxy-1-pyrimidin-2-ylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-11-3-4-13-12(7-11)10(9-18)8-17(13)14-15-5-2-6-16-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXNNMOTBJZTPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2C=O)C3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methoxy-1-(2-pyrimidinyl)-1H-indole-3-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/no-structure.png)

![Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3004502.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(3-methoxyphenyl)acetamide](/img/structure/B3004504.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3004505.png)

![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3004510.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]pentanamide](/img/structure/B3004515.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B3004517.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B3004518.png)

![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)